2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine
Description
Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the compound is classified under the broader category of fused bicyclic nitrogen-containing heterocycles. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-1H-imidazo[4,5-b]pyridin-2-amine, which reflects the systematic approach to naming complex heterocyclic structures by identifying the parent ring system and the positions of substituents. The compound belongs to the Chemical Abstracts Service registry with the identifier 1250115-39-9, providing a unique numerical designation for chemical database searches and regulatory purposes.
The molecular formula C₆H₅BrN₄ indicates the presence of six carbon atoms, five hydrogen atoms, one bromine atom, and four nitrogen atoms, resulting in a molecular weight of 213.03 grams per mole. The structural representation through the Simplified Molecular Input Line Entry System notation C1=C(C=NC2=C1NC(=N2)N)Br provides a linear description of the molecular connectivity, while the International Chemical Identifier InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) offers a standardized representation for computational applications. These various nomenclature systems collectively establish the chemical identity of this compound within the global chemical information infrastructure.
Table 1: Chemical Identification Parameters for this compound
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 6-bromo-1H-imidazo[4,5-b]pyridin-2-amine |
| Chemical Abstracts Service Number | 1250115-39-9 |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.03 g/mol |
| Simplified Molecular Input Line Entry System | C1=C(C=NC2=C1NC(=N2)N)Br |
| International Chemical Identifier Key | GORQWQZKRKREQI-UHFFFAOYSA-N |
| Physical Appearance | Yellow to brown solid |
The systematic classification of this compound within the heterocyclic chemistry framework places it as a member of the bicyclic imidazole-pyridine fusion systems, specifically characterized by the [4,5-b] fusion pattern. This classification system, established by the International Union of Pure and Applied Chemistry, provides a standardized method for categorizing the vast array of heterocyclic compounds based on their ring fusion patterns and heteroatom arrangements. The [4,5-b] designation indicates that the imidazole ring is fused to the pyridine ring between positions 4 and 5 of the pyridine system, creating a specific geometric arrangement that influences the compound's chemical and physical properties.
Historical Context in Heterocyclic Chemistry Research
The historical development of imidazo[4,5-b]pyridine chemistry can be traced back to the pioneering work of Aleksei Chichibabin, who reported the fundamental Chichibabin reaction in 1914, establishing a foundational methodology for the synthesis of aminopyridine derivatives that would later become crucial intermediates in imidazopyridine synthesis. This early work laid the groundwork for subsequent developments in heterocyclic chemistry, particularly in the synthesis of nitrogen-containing bicyclic systems. The evolution of synthetic methodologies for imidazopyridine compounds gained momentum in 1925 when Tschitschibabin and Kirsanow first synthesized imidazopyridines by heating 2,3-aminopyridine derivatives with acetic anhydride, marking the beginning of systematic approaches to these complex heterocyclic structures.
The progression of imidazopyridine research continued through the mid-20th century, with Hand and Paudler conducting a significant study in 1982 where they synthesized 2-Phenyl-imidazopyridine using 2-aminopyridine and an α-halogenated carbonyl compound in ethanol without catalysts at 60 degrees Celsius for five hours. This work demonstrated the feasibility of developing mild reaction conditions for imidazopyridine synthesis, moving away from the harsh conditions initially required by earlier methods. The mechanistic understanding of imidazopyridine formation evolved during this period, with researchers recognizing that the synthesis involves two sequential steps: the initial creation of a pyridinium salt intermediate, followed by subsequent in situ cyclization to yield the imidazopyridine derivatives.
The modern era of imidazo[4,5-b]pyridine research has been characterized by the development of sophisticated synthetic strategies and the recognition of these compounds' biological significance. Contemporary research has revealed that imidazo[4,5-b]pyridines represent an important class of heterocycles with gained significant attention due to their broad spectrum of bioactivities. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance. This historical progression from simple synthetic curiosities to compounds of significant medicinal interest reflects the maturation of heterocyclic chemistry as a discipline and the increasing sophistication of both synthetic methodologies and biological evaluation techniques.
Table 2: Historical Milestones in Imidazo[4,5-b]pyridine Research
| Year | Researcher(s) | Contribution | Significance |
|---|---|---|---|
| 1914 | Aleksei Chichibabin | Chichibabin reaction development | Foundation for aminopyridine synthesis |
| 1925 | Tschitschibabin and Kirsanow | First imidazopyridine synthesis | Initial systematic approach |
| 1982 | Hand and Paudler | Mild condition synthesis | Development of practical methods |
| 2000s-Present | Multiple research groups | Bioactivity recognition | Medicinal chemistry applications |
Structural Relationship to Imidazo[4,5-b]pyridine Derivatives
The structural architecture of this compound is fundamentally based on the imidazo[4,5-b]pyridine core system, which consists of a pyridine ring fused with an imidazole ring in a specific geometric arrangement. The parent compound 1H-imidazo[4,5-b]pyridine, also known as 4-azabenzimidazole, has the molecular formula C₆H₅N₃ and a molecular weight of 119.12 grams per mole, serving as the foundational structure from which various derivatives are synthesized. The fused ring system creates a planar, aromatic heterocycle that exhibits unique electronic properties due to the presence of multiple nitrogen atoms in conjugated positions.
The specific substitution pattern in this compound introduces significant modifications to the electronic and steric properties of the parent scaffold. The amino group at the 2-position provides electron-donating character and hydrogen bonding capability, while the bromine atom at the 6-position introduces electron-withdrawing effects and serves as a versatile synthetic handle for further chemical modifications. This dual substitution pattern creates a compound with distinct reactivity profiles compared to the unsubstituted parent structure, enabling specific interactions with biological targets and providing opportunities for structure-activity relationship studies.
Within the broader family of imidazo[4,5-b]pyridine derivatives, this compound represents one of several possible substitution patterns that have been explored for various applications. Related compounds in this family include 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and other amino-substituted derivatives, each exhibiting unique properties based on their specific substitution patterns. The structural diversity within this family has enabled researchers to systematically investigate structure-activity relationships and develop compounds with tailored properties for specific applications in medicinal chemistry and materials science.
Table 3: Structural Comparison of Key Imidazo[4,5-b]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| 1H-imidazo[4,5-b]pyridine | C₆H₅N₃ | 119.12 | None | Parent scaffold |
| This compound | C₆H₅BrN₄ | 213.03 | 2-amino, 6-bromo | Subject compound |
| 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine | C₈H₈BrN₃ | 226.07 | 6-bromo, 2,3-dimethyl | Alkyl-substituted derivative |
| 3H-imidazo[4,5-b]pyridine-2-carboxylic acid | C₇H₅N₃O₂ | 163.13 | 2-carboxylic acid | Carboxyl-substituted derivative |
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQWQZKRKREQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2,3-Diaminopyridine Derivatives
This is a widely used method for constructing the imidazo[4,5-b]pyridine core, especially when the 6-position is pre-functionalized with a bromine atom.
- Starting Materials: 6-bromo-2,3-diaminopyridine, ammonium chloride, and a suitable carboxylic acid.
- Cyclization Agent: Phosphoryl chloride (POCl₃).
- Reaction Conditions: The mixture is heated at 100°C for 24 hours.
- Work-up: The reaction mixture is poured onto ice and neutralized with sodium hydroxide. The product is extracted with ethyl acetate, dried, and purified by chromatography.
Table 1. Representative Cyclization Method
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 6-bromo-2,3-diaminopyridine, NH₄Cl, acid, POCl₃ | Formation of imidazo[4,5-b]pyridine core |
| 2 | 100°C, 24 h | Cyclization |
| 3 | Ice quench, NaOH neutralization | Work-up |
| 4 | EtOAc extraction, MgSO₄ drying, chromatography | Isolation and purification |
Yield: Typically around 70% for similar imidazo[4,5-b]pyridine derivatives.
Condensation with Guanidine Derivatives
Another approach involves the condensation of substituted aminopyridines with guanidine or its derivatives to introduce the amino group at the 2-position.
- Starting Materials: 2-bromo-3-aminopyridine or similar derivatives.
- Condensation Agent: Guanidine or methylthiopseudourea derivatives.
- Reaction Conditions: Reflux in a suitable solvent (e.g., acetic acid or water) for several hours.
- Hydrolysis: If protected amino groups are used, hydrolysis is performed to yield the free amino compound.
Table 2. Representative Condensation Method
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-bromo-3-aminopyridine, guanidine derivative, solvent | Condensation to form imidazo[4,5-b]pyridine core |
| 2 | Reflux, 4–24 h | Cyclization and ring closure |
| 3 | Acidic or basic hydrolysis (if required) | Deprotection, yield free amino group |
| 4 | Extraction, purification | Product isolation |
Yield: Varies but can be optimized for high efficiency.
Multi-Step Synthesis via Nitro Reduction and Cyclization
A third, less direct route involves the reduction of nitro-substituted pyridines, followed by cyclization.
- Nitration: Introduction of a nitro group onto a 6-bromo-pyridine derivative.
- Reduction: Conversion of the nitro group to an amino group (e.g., using zinc and hydrochloric acid).
- Cyclization: Reaction with a suitable aldehyde or acid to form the imidazo[4,5-b]pyridine core.
Table 3. Multi-Step Synthesis Overview
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Nitration reagents | Introduce nitro group |
| 2 | Zn, HCl | Reduce nitro to amino |
| 3 | Aldehyde/acid, heat | Cyclization to imidazo[4,5-b]pyridine |
| 4 | Extraction, purification | Product isolation |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Cyclization of diaminopyridines | Direct, high regioselectivity | Requires pre-functionalized starting material | ~70% |
| Condensation with guanidine | Versatile, can introduce various groups | May require multiple steps for protection/deprotection | Variable |
| Multi-step nitro reduction | Flexible for different substitutions | More steps, lower atom economy | Moderate |
Research Findings and Optimization
- Reaction conditions such as temperature, solvent, and reagent stoichiometry significantly affect yield and purity.
- Purification is typically achieved by silica gel chromatography, often using an ethyl acetate/hexane gradient.
- Characterization of the final product is confirmed by NMR, mass spectrometry, and sometimes X-ray crystallography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes efficient nucleophilic substitution under mild conditions, enabling diverse functionalization.
Table 1: Substitution Reactions at C6-Bromine
Mechanistic Insight : The bromine’s electrophilicity is enhanced by electron-withdrawing effects of the adjacent pyridine nitrogen, facilitating oxidative addition in cross-coupling reactions .
Cyclization and Heteroannulation
The amino group at C2 participates in cyclization reactions to form polycyclic systems.
Key Pathways:
-
Imine-mediated cyclization : Reaction with aldehydes (e.g., benzaldehyde) in H₂O/IPA (1:1) at 85°C forms dihydroimidazo[4,5-b]pyridines, which aromatize to yield fused rings (e.g., 2-phenyl derivatives) .
-
Oxidative cyclocondensation : Air oxidation in methanol/water mixtures promotes dehydrogenation, forming fully aromatic systems without metal catalysts .
Experimental Evidence :
-
Time-dependent <sup>1</sup>H NMR studies confirmed imine intermediates (δ 7.00 ppm) and subsequent aromatization (δ 8.60 ppm) .
-
TEMPO quenching experiments ruled out radical pathways during oxidative steps .
Alkylation at Nitrogen Centers
Alkylation occurs preferentially at N3, though N1 and N4 reactivity is observed under phase-transfer catalysis (PTC).
Table 2: Alkylation Reactions
Note : Tetrabutylammonium bromide (TBAB) enhances solubility and reaction rates in PTC systems .
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂/FeCl₃ oxidizes the imidazole ring, forming imidazo[4,5-b]pyridine N-oxide derivatives (unstable under acidic conditions) .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to a piperidine analog, though the bromine atom may undergo hydrodebromination as a side reaction .
Table 3: Reactivity Comparison
| Compound | Bromine Reactivity | Amino Group Reactivity |
|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine | Moderate (SNAr) | Low (requires strong bases) |
| 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine | High (cross-coupling) | High (cyclization/alkylation) |
| 6-Bromo-2-methylimidazo[4,5-b]pyridine | Low | – |
Key Factor : The amino group at C2 activates the bromine at C6 via resonance, increasing its electrophilicity .
Scientific Research Applications
Medicinal Chemistry
The imidazo[4,5-b]pyridine framework is known for its diverse applications in drug discovery. Compounds derived from this class have shown significant biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine exhibit antimicrobial activity against various pathogens. For instance, studies have demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
- Anticancer Activity : The compound has been investigated for its anticancer properties. Specific derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves interaction with kinases that play crucial roles in cell signaling pathways associated with cancer progression.
Kinase Inhibition
A significant area of research involves the inhibition of protein kinases, particularly Interleukin-1 Receptor Associated Kinases (IRAKs). These kinases are implicated in inflammatory and autoimmune diseases. Studies have highlighted the potential of this compound as a selective inhibitor of IRAK-4, which could lead to novel treatments for conditions such as rheumatoid arthritis and other inflammatory disorders .
Table 1: Comparison of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine | Lacks amino group; only bromine | Antimicrobial properties |
| 2-Amino-3H-imidazo[4,5-b]pyridine | Different substitution pattern | Anticancer activity |
| 2-Amino-6-methyl-3H-imidazo[4,5-b]pyridine | Methyl instead of bromine | Potential kinase inhibition |
| 5-Bromo-N-methylimidazo[4,5-b]pyridine | Methylated nitrogen | Antiproliferative effects |
This table illustrates the structural diversity within the imidazo[4,5-b]pyridine family and their respective biological activities.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
- Inhibition Studies : Research involving binding affinity assays has shown that this compound effectively interacts with various kinase targets, leading to insights into its mechanism of action .
- Antimicrobial Testing : In vitro studies have confirmed its efficacy against specific bacterial strains, paving the way for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Structure: Features a methyl group at position 1 and a phenyl group at position 6 instead of bromine and amino groups.
- Activity: A potent dietary carcinogen, PhIP induces colon, mammary, and prostate cancers in rodents via C8-guanine DNA adducts, leading to G→T transversions .
- Key Difference: The phenyl group enhances lipophilicity, promoting systemic absorption, while the methyl group may stabilize metabolic activation . In contrast, the bromine and amino groups in the target compound could alter metabolic pathways and DNA interaction specificity.
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
- Structure : Substituted with a furan ring at position 2 and a propargyl group at position 3.
- Activity: The alkyne group enables further chemical modifications, suggesting utility in drug discovery.
3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- Structure : Contains benzyl (position 3) and phenyl (position 2) groups.
- Activity : Reported antimicrobial properties, with a melting point of 74°C and distinct NMR shifts (δ 5.64 ppm for CH2, 8.46–8.49 ppm for aromatic protons) .
- Key Difference: Bulky benzyl and phenyl substituents may hinder DNA intercalation compared to the smaller amino and bromine groups in the target compound.
Mutagenic and Carcinogenic Profiles
PhIP and IQ share mutagenic mechanisms but differ in tissue specificity. However, the amino group at position 2, as in PhIP, suggests a propensity for DNA interaction .
Physical Properties
Synthetic routes for brominated derivatives often involve nucleophilic substitution or palladium-catalyzed coupling, while amino groups are introduced via reduction of nitro precursors or direct amination .
Biological Activity
2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused ring structure containing nitrogen atoms, specifically a bromine atom at the 6-position and an amino group at the 2-position. These substituents play a crucial role in modulating its biological activity by influencing its interaction with various biological targets.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6, amino at position 2 | Anticancer, antimicrobial, kinase inhibition |
| 6-Bromo-3H-imidazo[4,5-b]pyridine | Lacks amino group | Antimicrobial properties |
| 2-Amino-3H-imidazo[4,5-b]pyridine | Different substitution pattern | Anticancer activity |
Enzyme Interaction
This compound has been shown to interact with several enzymes, particularly kinases and phosphatases. These interactions are critical for cellular signaling pathways that regulate various physiological processes. The compound's binding affinity is enhanced by its ability to form hydrogen bonds and hydrophobic interactions with protein targets .
Cellular Effects
This compound influences key cellular processes by modulating signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It can also alter gene expression by interacting with transcription factors . In vitro studies have demonstrated that it can significantly impact metabolic flux and energy production within cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests showed that it exhibits stronger activity against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli . The compound's structural features contribute to its effectiveness against various microbial strains.
Anticancer Potential
The compound has displayed promising anticancer activity. For instance, derivatives of imidazo[4,5-b]pyridine have been evaluated for their antiproliferative effects against several cancer cell lines. The most active derivatives demonstrated IC50 values ranging from 1.45 to 4.25 μM . Mechanistic studies suggest that these compounds may induce cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies indicate that related compounds show high stability in human liver microsomes, suggesting favorable metabolic profiles for potential therapeutic use . This stability is crucial for ensuring effective drug delivery and minimizing adverse effects.
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into the antimicrobial properties of various imidazo[4,5-b]pyridine derivatives found that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .
- Anticancer Research : A study focused on the antiproliferative effects of substituted imidazo[4,5-b]pyridines revealed that compounds with specific substitutions showed marked activity against HeLa cells, indicating their potential as anticancer agents .
- Kinase Inhibition : Research aimed at optimizing imidazo[4,5-b]pyridine-based kinase inhibitors identified several promising candidates for preclinical development targeting acute leukemia .
Q & A
Q. What are the established synthetic routes for 2-amino-6-bromo-3H-imidazo[4,5-b]pyridine, and how are intermediates purified?
The synthesis typically starts with 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one as a precursor. Alkylation or acylation reactions are performed using reagents like allyl bromide or acetyl chloride in dimethylformamide (DMF) with K₂CO₃ as a base. The reaction is refluxed for 24 hours under phase-transfer catalysis (e.g., tetrabutylammonium bromide). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol or ethanol . Reaction progress is monitored via TLC.
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction is the gold standard. The fused imidazo[4,5-b]pyridine core is nearly planar (deviation <0.02 Å), with substituents (e.g., allyl, acetyl) forming dihedral angles of ~70° (allyl) or ~3° (acetyl) relative to the core. Hydrogen bonding (N–H⋯O/N) creates dimers or chains, critical for crystal packing . Refinement includes riding H-atom models with C–H distances of 0.93–0.97 Å and Uiso values scaled to parent atoms .
Q. What biological targets are associated with imidazo[4,5-b]pyridine derivatives?
These compounds act as antagonists for angiotensin-II, platelet-activating factor (PAF), and metabotropic glutamate receptors. They also inhibit Aurora A kinase (anticancer) and exhibit antiviral activity (e.g., via structural mimicry of purines) . Specific substituents (e.g., bromine at C6) enhance DNA/protein interaction due to steric and electronic effects .
Advanced Research Questions
Q. How can regioselectivity challenges in C6 bromination be addressed during synthesis?
Bromination typically occurs at the C6 position due to electron-deficient pyridine rings directing electrophilic substitution. However, competing reactions (e.g., N-alkylation) may occur. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity. Post-reaction analysis via <sup>1</sup>H NMR and HPLC ensures purity .
Q. What crystallographic data discrepancies arise in imidazo[4,5-b]pyridine derivatives, and how are they resolved?
Variations in dihedral angles (e.g., 70° for allyl vs. 2.7° for acetyl substituents) reflect steric and electronic differences. Discrepancies in hydrogen-bonding networks (e.g., dimer vs. chain formation) require re-evaluating refinement parameters (e.g., H-atom placement, thermal displacement models). Multi-temperature crystallography or neutron diffraction may resolve ambiguities .
Q. How do substituents influence the compound’s interaction with biological targets?
Bromine at C6 enhances hydrophobic interactions in kinase binding pockets (e.g., Aurora A). Aromatic substituents (e.g., phenyl at C2) engage in π-π stacking with DNA bases, while methyl groups improve metabolic stability. Computational docking (e.g., AutoDock) paired with mutagenesis studies validates these interactions .
Q. What strategies mitigate low yields in N-functionalization reactions?
Low yields in N-alkylation/acylation often stem from competing side reactions (e.g., O-alkylation). Using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) suppresses side pathways. Microwave-assisted synthesis reduces reaction time and improves selectivity .
Methodological Considerations
- Data Contradiction Analysis : Conflicting bioactivity data (e.g., antiviral vs. anticancer efficacy) may arise from assay conditions (e.g., cell line variability). Cross-validate using orthogonal assays (e.g., SPR for binding affinity, cytotoxicity panels) .
- Crystallographic Refinement : Exclude reflections affected by beamstop artifacts (e.g., omitted -202 reflection in ) to avoid model bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
